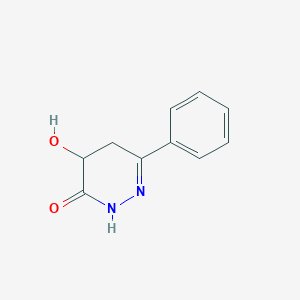
cis-2,3-Dimethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylaziridine is an organic compound with the molecular formula C₄H₉N. It is a derivative of aziridine, featuring two methyl groups attached to the second and third carbon atoms of the three-membered aziridine ring. This compound is known for its strained ring structure, which imparts unique chemical reactivity and properties .
Méthodes De Préparation
2,3-Dimethylaziridine can be synthesized through a multi-step process. One common method involves the following steps :
Epoxidation: 2-Butene is treated with peracetic acid to form an epoxide.
Amino Alcohol Formation: The epoxide is then reacted with ammonia to produce an amino alcohol.
Inner Salt Formation: The amino alcohol is treated with chlorosulfonic acid to form an inner salt.
Aziridine Formation: Finally, the inner salt is treated with sodium hydroxide to yield 2,3-dimethylaziridine.
Analyse Des Réactions Chimiques
2,3-Dimethylaziridine undergoes various chemical reactions due to its strained ring structure :
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution Reactions: The compound can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dimethylaziridine has several applications in scientific research :
Polymer Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization. These polymers have applications in antibacterial and antimicrobial coatings, CO₂ adsorption, and non-viral gene transfection.
Vibrational Circular Dichroism Studies: The compound is studied for its vibrational circular dichroism (VCD) spectra, which helps in understanding the stereochemistry of molecular structures.
Mécanisme D'action
The mechanism of action of 2,3-dimethylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, leading to different chemical transformations .
Comparaison Avec Des Composés Similaires
2,3-Dimethylaziridine can be compared with other aziridine derivatives such as 1,2-dimethylaziridine and 2,2-dimethylaziridine :
1,2-Dimethylaziridine: Similar to 2,3-dimethylaziridine but with methyl groups on the first and second carbon atoms.
2,2-Dimethylaziridine: Features two methyl groups on the second carbon atom, leading to different reactivity and properties.
The unique positioning of the methyl groups in 2,3-dimethylaziridine imparts distinct chemical reactivity compared to its isomers.
Propriétés
Numéro CAS |
930-19-8 |
|---|---|
Formule moléculaire |
C4H9N |
Poids moléculaire |
71.12 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3/t3-,4+ |
Clé InChI |
DNPSMEGHIHDFAJ-ZXZARUISSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N1)C |
SMILES canonique |
CC1C(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


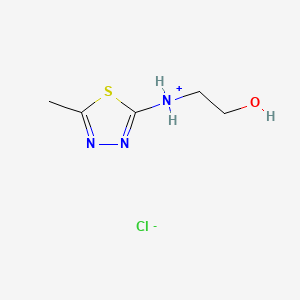
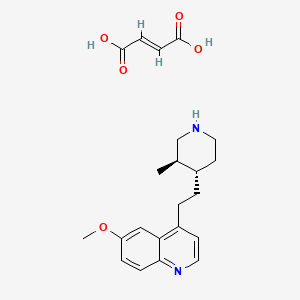


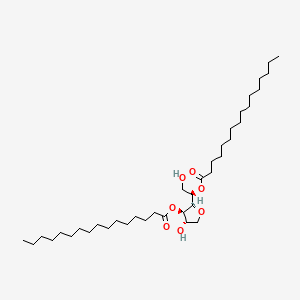
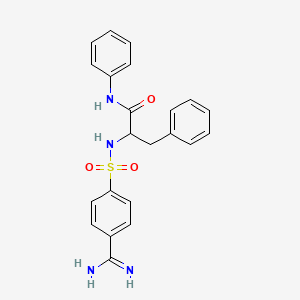

![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
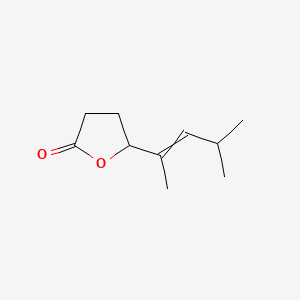
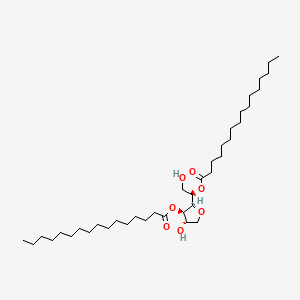
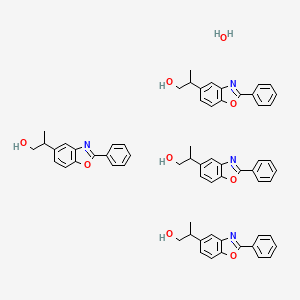
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

